N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide
Description
N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a structurally complex heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core. Key structural attributes include:
- A 3-fluorobenzyl group at position 6, which may enhance lipophilicity and influence target binding.
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[6-[(3-fluorophenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23FN4O3S2/c1-17-10-11-22(18(2)12-17)30-25(33)16-36-27-29-14-24-26(31-27)21-8-3-4-9-23(21)32(37(24,34)35)15-19-6-5-7-20(28)13-19/h3-14H,15-16H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEFKKCJGQJDCPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CSC2=NC=C3C(=N2)C4=CC=CC=C4N(S3(=O)=O)CC5=CC(=CC=C5)F)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide typically involves multi-step organic reactions. The key steps may include:
Formation of the benzo[c]pyrimido[4,5-e][1,2]thiazin core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3-fluorobenzyl group: This step may involve nucleophilic substitution reactions.
Attachment of the 2,4-dimethylphenyl group: This can be done through coupling reactions such as Suzuki or Stille coupling.
Formation of the acetamide linkage: This step may involve amidation reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry and process intensification.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thioethers or amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioethers or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate signaling pathways.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Target Compound vs. Thiazolo[3,2-a]pyrimidine Derivatives ()
Compounds such as (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) share a thiazolo-pyrimidine core but differ in:
- Oxidation state: The target compound’s 5,5-dioxido group increases polarity compared to the non-sulfonated thiazolo-pyrimidine in 11a.
- Substituents : The 3-fluorobenzyl group in the target compound may improve blood-brain barrier penetration compared to 11a’s 5-methylfuran substituent.
Table 1: Core Structure Comparison
Fluorinated Substituents
Target Compound vs. Pyrazolo-Benzothiazine Derivatives ()
The compound 2-(3,4-dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide shares a sulfonated heterocycle but differs in:
- Fluorine position : The target’s 3-fluorobenzyl vs. 2-fluorobenzyl in the pyrazolo-benzothiazine derivative. The meta-fluorine may reduce steric hindrance in target binding.
- Side chain : Both have acetamide groups, but the target’s thioether linkage introduces sulfur-mediated interactions.
Table 2: Fluorine Position Impact
Acetamide Side Chains
Target Compound vs. Benzothiazole Acetamides ()
European Patent Application EP3348550A1 describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide , which contrasts with the target compound in:
- Heterocycle : Benzothiazole vs. benzo[c]pyrimidothiazine. The latter’s fused system may offer higher conformational rigidity.
Table 3: Acetamide Side Chain Comparison
| Compound | Heterocycle | Side Chain | Metabolic Stability |
|---|---|---|---|
| Target Compound | Benzo[c]pyrimidothiazine | 2,4-Dimethylphenylthio | High (steric bulk) |
| EP3348550A1 Derivative | Benzothiazole | Phenylacetamide | Moderate |
Computational and Structural Insights
- Chemical Space Docking : highlights the utility of docking studies to prioritize compounds with favorable binding. The target’s fluorobenzyl and sulfone groups may enhance affinity for hydrophobic pockets .
Biological Activity
N-(2,4-dimethylphenyl)-2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound based on existing research findings, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that are likely to influence its biological activity. Its molecular formula is , and it has a molecular weight of approximately 401.47 g/mol. The presence of a fluorobenzyl group and a benzo[c]pyrimido structure suggests potential interactions with various biological targets.
1. Anticancer Activity
Case studies have shown that derivatives of benzo[c]pyrimido compounds exhibit significant anticancer properties. For instance, research indicates that compounds with similar structures can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) through mechanisms involving tubulin polymerization inhibition and mitochondrial dysfunction .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A549 | 10 | Tubulin inhibition |
| Compound B | HeLa | 15 | Mitochondrial disruption |
2. Antimicrobial Activity
The compound's thiazine moiety may contribute to antimicrobial properties. Studies have demonstrated that thiazines can exhibit activity against various bacterial strains. For example, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
3. Enzyme Inhibition
Research indicates that similar compounds can inhibit key enzymes involved in cancer metabolism and pathogen survival. For instance, the inhibition of trypanothione synthetase has been noted in related compounds . This suggests that this compound may also target similar pathways.
The proposed mechanism of action for this compound involves:
- Interaction with DNA/RNA: The presence of aromatic rings may facilitate intercalation with nucleic acids.
- Enzyme Modulation: The thioacetamide group could interact with thiol-containing enzymes or proteins.
- Mitochondrial Targeting: Similar compounds have been shown to disrupt mitochondrial membrane potential, leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
